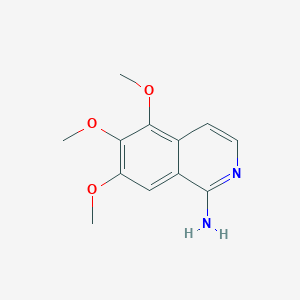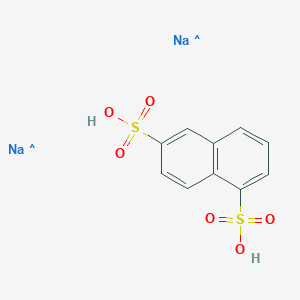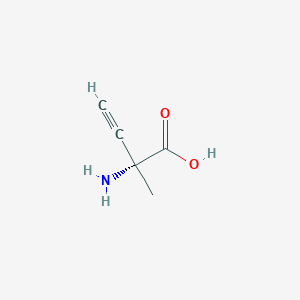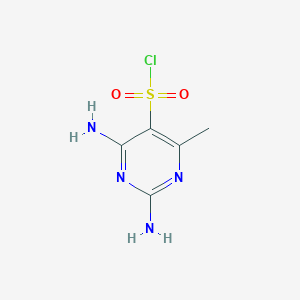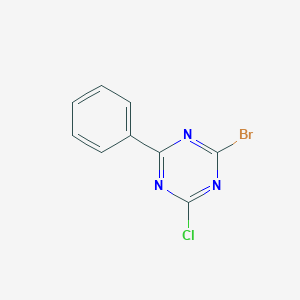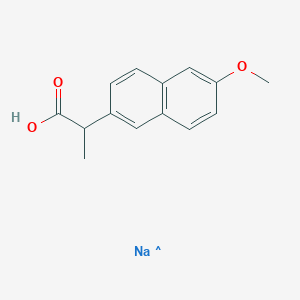
CID 67421181
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naproxen sodium is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, inflammation, and fever. It is known for its effectiveness in managing conditions such as arthritis, menstrual cramps, tendinitis, and gout . Naproxen sodium works by inhibiting the production of prostaglandins, which are compounds responsible for inflammation and pain in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naproxen sodium is synthesized through a multi-step process. The key starting material is 2-methoxynaphthalene, which undergoes Friedel-Crafts acylation to form 6-methoxy-2-naphthylacetic acid. This intermediate is then subjected to a series of reactions, including esterification, hydrolysis, and resolution, to yield the final product, naproxen .
Industrial Production Methods
In industrial settings, naproxen sodium is produced using large-scale chemical reactors. The process involves the same synthetic steps as in laboratory synthesis but is optimized for higher yields and purity. The final product is often formulated into tablets or capsules for oral administration .
Analyse Des Réactions Chimiques
Types of Reactions
Naproxen sodium undergoes various chemical reactions, including:
Oxidation: Naproxen can be oxidized to form 6-O-desmethylnaproxen.
Reduction: Reduction reactions are less common but can be used to modify the compound’s structure.
Substitution: Substitution reactions can occur at the methoxy group or the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid are often employed.
Major Products Formed
The major products formed from these reactions include 6-O-desmethylnaproxen and various substituted derivatives, which can have different pharmacological properties .
Applications De Recherche Scientifique
Naproxen sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of drug metabolism and chemical synthesis.
Biology: Researchers use naproxen sodium to study its effects on cellular processes and inflammation pathways.
Industry: Naproxen sodium is used in the development of new drug formulations and delivery systems.
Mécanisme D'action
Naproxen sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By blocking COX, naproxen sodium reduces the production of prostaglandins, thereby decreasing inflammation, pain, and fever . The compound primarily targets COX-1 and COX-2 enzymes, which play key roles in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another NSAID used for pain and inflammation.
Mefenamic acid: Used for similar indications but has a different chemical structure and side effect profile.
Ketoprofen: Similar in action but with different pharmacokinetic properties.
Uniqueness of Naproxen Sodium
Naproxen sodium is unique due to its longer half-life, which allows for less frequent dosing compared to other NSAIDs. It also has a well-established safety profile and is available in both prescription and over-the-counter formulations .
Propriétés
Formule moléculaire |
C14H14NaO3 |
|---|---|
Poids moléculaire |
253.25 g/mol |
InChI |
InChI=1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16); |
Clé InChI |
CNQOEXOJUIMDHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
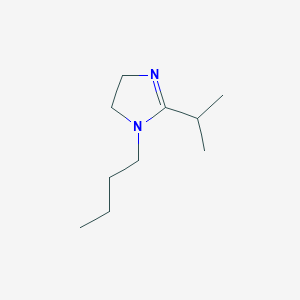
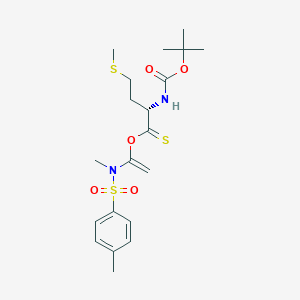
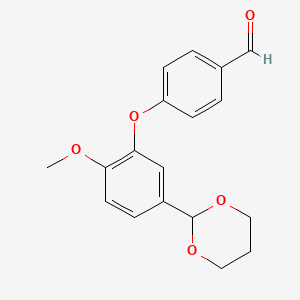
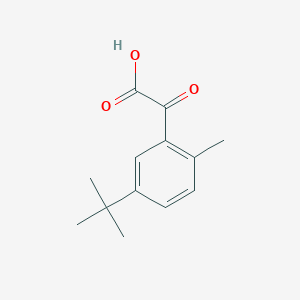
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
